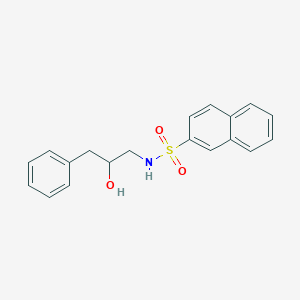
N-(2-ヒドロキシ-3-フェニルプロピル)ナフタレン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, Naphthalene-2-sulfonamide, are as follows: It has an empirical formula of C10H9NO2S, a CAS Number of 1576-47-2, and a molecular weight of 207.25 . It is a solid with a melting point of 215-219 °C (lit.) .科学的研究の応用
- この化合物は、有望な抗菌特性を示しています。 例えば、N-(2-ヒドロキシ-3-フェニルプロピル)ナフタレン-2-スルホンアミド誘導体は、メチシリン耐性黄色ブドウ球菌(MRSA)分離株に対してサブミクロモル活性を示しました 。特に、N-[3,5-ビス(トリフルオロメチル)フェニル]-およびN-[2-クロロ-5-(トリフルオロメチル)フェニル]-3-ヒドロキシナフタレン-2-カルボキサミドは、MRSA株に対して強力な活性(MIC 0.16〜0.68 µM)を示しました。
- この化合物のいくつかの誘導体は、結核菌に対しても活性を示しました。例えば、N-[3,5-ビス(トリフルオロメチル)フェニル]-およびN-[4-ブロモ-3-(トリフルオロメチル)フェニル]-3-ヒドロキシナフタレン-2-カルボキサミドは、結核菌に対してリファンピシンと比較可能な活性(MIC 10 µM)を示しました。 tuberculosis .
- N-(2-ヒドロキシ-3-フェニルプロピル)ナフタレン-2-スルホンアミド誘導体とシプロフロキサシンとの組み合わせは、MRSA SA 630 分離株に対して相乗効果を示しました 。これは、併用療法の可能性を示唆しています。
- 主成分分析は、構造的に関連するカルボキサミド誘導体の間で興味深いプロパティ空間分布を明らかにしました。 –CF3 置換基を有するモノハロゲン化カルボキサミドの存在は、活性の増加と相関していました .
抗菌活性
結核治療
相乗効果
ケモインフォマティクスに関する知見
関連化合物
作用機序
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide involves its interaction with various enzymes and receptors in the body. N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators in the body. N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has also been shown to induce cell death in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators in the body, which can help alleviate symptoms of inflammation. N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has also been shown to induce cell death in cancer cells, which can help in the treatment of cancer. In addition, N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has been shown to enhance the growth of plants and increase their resistance to abiotic stress.
実験室実験の利点と制限
N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, its effects on different cell types and organisms may vary, which can make it challenging to generalize its effects.
将来の方向性
There are several future directions for research on N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide. One area of research could focus on the development of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide derivatives with improved water solubility and bioavailability. Another area of research could focus on investigating the potential of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide as a fluorescent probe for the detection of other environmental pollutants. Additionally, further research could be conducted to investigate the potential of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide as a growth regulator for different plant species.
合成法
The synthesis of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide can be achieved through various methods. One of the most commonly used methods involves the reaction of naphthalene-2-sulfonyl chloride with 2-amino-3-phenylpropanol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide. Other methods involve the use of different reagents and reaction conditions to achieve the synthesis of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide.
Safety and Hazards
特性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(12-15-6-2-1-3-7-15)14-20-24(22,23)19-11-10-16-8-4-5-9-17(16)13-19/h1-11,13,18,20-21H,12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIOFEWQISFLTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
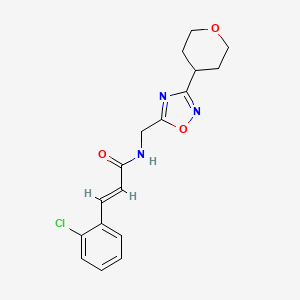
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)

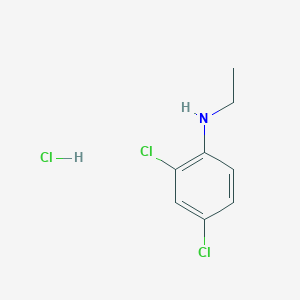
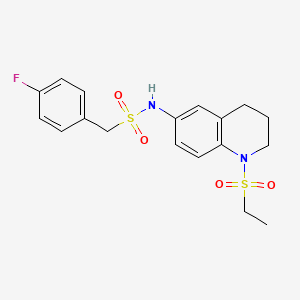
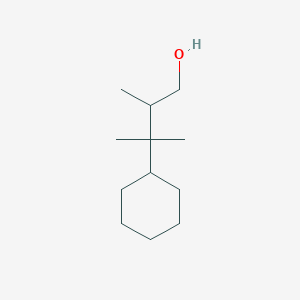
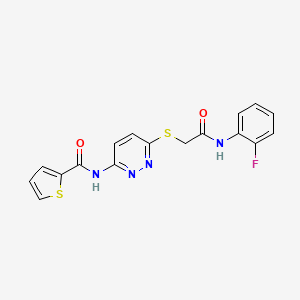
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)
![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)
![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)

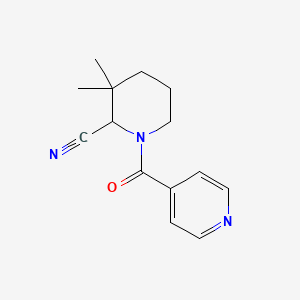
![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)
![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)
